![molecular formula C12H13ClFNO3 B6287407 (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone CAS No. 2586127-26-4](/img/structure/B6287407.png)
(2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone
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Description
“(2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone” is a chemical compound with the CAS Number: 2586127-26-4 . It has a molecular weight of 273.69 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13ClFNO3/c1-17-11-9(14)3-2-8(10(11)13)12(16)15-4-6-18-7-5-15/h2-3H,4-7H2,1H3 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 273.69 . The InChI code provides further information about its chemical structure .Scientific Research Applications
Intermediate in Chemical Synthesis
“(2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone” can serve as an intermediate in the synthesis of other complex molecules . Its unique structure can be leveraged to create a variety of other compounds, contributing to the diversity and complexity of chemical synthesis.
Suzuki–Miyaura Coupling
This compound could potentially be used in Suzuki–Miyaura coupling, a type of cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, and the compound’s unique structure could make it a valuable reagent in this process.
Protodeboronation Reactions
The compound may also find use in protodeboronation reactions . These reactions are important in the field of synthetic chemistry, particularly in the creation of complex organic molecules.
Herbicide Production
There is potential for this compound to be used in the production of herbicides . The specific properties of “this compound” could make it useful in the development of new, more effective herbicides.
properties
IUPAC Name |
(2-chloro-4-fluoro-3-methoxyphenyl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO3/c1-17-11-9(14)3-2-8(10(11)13)12(16)15-4-6-18-7-5-15/h2-3H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSYRXXOFDAGNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)C(=O)N2CCOCC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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